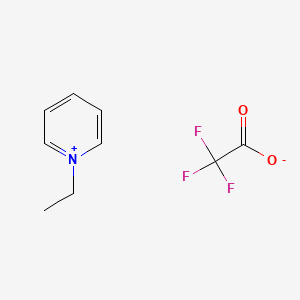
1-Ethylpyridinium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpyridinium trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C9H10F3NO2 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Reactions
1-Ethylpyridinium trifluoroacetate has been employed as a solvent and catalyst in several organic reactions:
- Diels-Alder Reactions : This ionic liquid has been shown to enhance the kinetics of Diels-Alder reactions, providing higher yields and shorter reaction times compared to conventional solvents. Theoretical studies indicate that it acts as an excellent solvent for these reactions, facilitating better interaction between reactants .
- Friedel-Crafts Reactions : It has been utilized in both Friedel-Crafts alkylation and acylation reactions. The ionic liquid's ability to stabilize intermediates improves reaction efficiency, yielding products with minimal side reactions .
- Asymmetric Synthesis : The ionic liquid has also been explored for asymmetric Friedel-Crafts reactions, demonstrating potential in synthesizing chiral compounds with high enantioselectivity .
Reusability and Environmental Impact
One of the significant advantages of using this compound is its reusability. Studies have shown that it can be recycled multiple times with only a slight decrease in yield, making it a more sustainable choice compared to traditional solvents .
Solubility Enhancement
This compound exhibits enhanced solubility properties for various organic compounds, particularly nucleosides. Research indicates that this ionic liquid can significantly improve the solubility of nucleoside analogs, which are crucial in antiviral therapies. For instance, thymidine showed improved solubility when dissolved in this ionic liquid compared to other solvents .
Diels-Alder Reaction Case Study
In a study investigating the Diels-Alder reaction between isoprene and acrylic acid using this compound as a solvent, researchers found that the reaction proceeded more rapidly than in conventional solvents. The yield was notably higher (up to 95%) with reduced reaction times (approximately 30 minutes) compared to several hours required in traditional methods .
Friedel-Crafts Acylation
Another case study focused on the Friedel-Crafts acylation of aromatic compounds using this compound as a solvent demonstrated improved yields (up to 90%) and selectivity for the desired acylated products. The study highlighted the ionic liquid's ability to stabilize reactive intermediates effectively .
Data Table: Summary of Applications
| Application Type | Reaction Type | Yield (%) | Benefits |
|---|---|---|---|
| Organic Reactions | Diels-Alder | Up to 95% | Enhanced kinetics and yield |
| Organic Reactions | Friedel-Crafts Acylation | Up to 90% | Improved selectivity and stability |
| Solubility Enhancement | Nucleoside Solubility | High | Significant improvement over traditional solvents |
Eigenschaften
Molekularformel |
C9H10F3NO2 |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
1-ethylpyridin-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10N.C2HF3O2/c1-2-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,2H2,1H3;(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
KRZJGQOCEVNBKP-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=CC=C1.C(=O)(C(F)(F)F)[O-] |
Synonyme |
ethylpyridinium ethylpyridinium bromide N-ethylpyridinium N-ethylpyridinium tetrafluoroborate N-ethylpyridinium trifluoroacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















